Product packaging for AT-121(Cat. No.:CAS No. 2099681-31-7)

AT-121

Cat. No.: B3026133
CAS No.: 2099681-31-7
M. Wt: 462.7 g/mol
InChI Key: LIZMNXKYQXVRSS-UHFFFAOYSA-N
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Description

Rationale for Novel Analgesic Development

The limitations of existing pain therapies, particularly opioids, underscore the rationale for developing novel analgesics. cornell.edunih.govnih.gov The unmet clinical need is substantial, driven by the heterogeneity and complexity of pain conditions and the inadequate efficacy or undesirable side effects of available treatments. cornell.edunih.gov Research efforts are focused on identifying new targets and mechanisms to achieve potent pain relief without the liabilities associated with MOP receptor activation alone. tandfonline.comnih.govcambridge.orgjci.org Strategies include modulating ion channels, enzymes, and G protein-coupled receptors (GPCRs) involved in pain pathways. nih.govcambridge.org

Emergence of Bifunctional Ligands Targeting Opioid Receptors

One innovative strategy in novel analgesic development is the design of bifunctional ligands that interact with more than one receptor involved in pain processing. tandfonline.comresearchgate.netmdpi.commdpi.com This approach aims to leverage the therapeutic benefits of activating certain receptors while simultaneously mitigating unwanted effects by targeting other receptors. researchgate.netmdpi.commdpi.com In the context of opioid receptors, this involves developing ligands that target multiple opioid receptor subtypes (MOP, delta opioid receptor (DOP), kappa opioid receptor (KOP), and NOP) or opioid receptors in combination with non-opioid targets. tandfonline.comresearchgate.netmdpi.commdpi.comtouro.edu The goal is to achieve an improved therapeutic index compared to monovalent ligands. researchgate.nettouro.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38N4O3S B3026133 AT-121 CAS No. 2099681-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZMNXKYQXVRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336428
Record name N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2099681-31-7
Record name N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

At 121: a Novel Bifunctional Ligand

Chemical Nature and Receptor Targeting

This compound is a non-morphinan chemical compound. mdpi.com Its chemical formula is C24H39ClN4O3S. nih.gov It has been developed through receptor structure-guided drug design and structure-activity relationship exploration. nih.gov this compound exhibits high binding affinities for both MOP and NOP receptors. mdpi.com

Origin from Nociceptin (B549756) Receptor-Selective Chemical Scaffolds

Mechanism of Action

This compound functions as a partial agonist at both MOP and NOP receptors. nih.govastraeatherapeutics.comnih.gov Traditional opioid analgesics primarily exert their effects through agonism of the MOP receptor. mymatrixx.commdpi.comdrugtargetreview.comsummitpainalliance.com While MOP receptor activation is crucial for potent pain relief, it also mediates the undesirable side effects. mymatrixx.compsychiatry.orgdrugtargetreview.comsummitpainalliance.com The NOP receptor, also a member of the opioid receptor family, plays a role in modulating various brain activities, including pain transmission and the regulation of addiction and dependence. mymatrixx.comastraeatherapeutics.commdpi.comdrugtargetreview.comsciencealert.comnih.gov Activation of NOP receptors has been shown to counteract some of the effects of MOP agonists. mymatrixx.com By acting as a bifunctional partial agonist at both receptors, this compound is hypothesized to produce analgesia through MOP activation while the simultaneous activation of NOP receptors helps to mitigate the typical opioid-related side effects. nih.govmymatrixx.comastraeatherapeutics.commdpi.comdrugtargetreview.comsummitpainalliance.com This balanced activity within a single molecule is considered a potentially advantageous pharmaceutical strategy compared to using two separate drugs in combination. drugtargetreview.comsummitpainalliance.comsciencealert.com

Partial Agonist Activity at NOP and MOP Receptors

Preclinical Research Findings

Preclinical studies, notably in non-human primates, have provided detailed findings on the analgesic effects and side effect profile of this compound. These studies are considered highly significant due to the close physiological relationship between non-human primates and humans, suggesting translational potential. summitpainalliance.comsciencealert.com

Analgesic Potency: this compound has demonstrated potent analgesic effects in non-human primates. In studies using models like the warm water tail-withdrawal assay, this compound produced morphine-like analgesic effects. nih.govmdpi.com Notably, this compound was found to be approximately 100-fold more potent than morphine in producing antinociceptive effects. nih.govmymatrixx.comnih.govdrugtargetreview.comsummitpainalliance.comsciencealert.com It also showed antiallodynic effects in models of capsaicin-induced allodynia. nih.govmdpi.com

Side Effect Profile: A key finding from preclinical research is that this compound achieved potent analgesia without inducing many of the side effects commonly associated with traditional opioids. nih.govmymatrixx.comastraeatherapeutics.commdpi.comdrugtargetreview.comsummitpainalliance.comsciencealert.comresearchgate.net Studies in non-human primates indicated that this compound treatment did not induce respiratory depression, abuse potential, opioid-induced hyperalgesia, or physical dependence. nih.govmymatrixx.commdpi.comdrugtargetreview.comsummitpainalliance.comsciencealert.com Unlike oxycodone, this compound lacked reinforcing effects, suggesting little to no abuse liability. nih.govmymatrixx.comnih.govsummitpainalliance.com Furthermore, this compound did not compromise respiratory and cardiovascular activities even at doses significantly higher than those producing analgesia. nih.govsciencealert.com Following repeated administration, this compound produced less opioid-induced hyperalgesia, physical dependence, or tolerance compared to morphine. nih.gov

Potential for Treating Opioid Abuse: Beyond its analgesic properties, this compound has shown potential in addressing opioid abuse. In non-human primates, this compound suppressed the reinforcing effects of oxycodone, suggesting its potential utility in treating prescription opioid abuse. nih.govastraeatherapeutics.comwakehealth.edu Researchers suggest that bifunctional NOP/MOP agonists like this compound could potentially serve as a safer alternative or replacement for prescription opioids and might have a dual therapeutic action for both pain relief and treating opioid use disorders. nih.govastraeatherapeutics.comwakehealth.edu

The preclinical data on this compound suggests a wider therapeutic window compared to traditional opioids. nih.gov

Below is a summary of key preclinical findings comparing this compound and Morphine:

FeatureThis compoundMorphineSource(s)
Analgesic Potency (vs. Morphine)~100-fold more potentBaseline nih.govmymatrixx.comnih.govdrugtargetreview.comsummitpainalliance.comsciencealert.com
Respiratory DepressionNot observedCommon side effect nih.govmymatrixx.commdpi.comsummitpainalliance.comsciencealert.com
Abuse PotentialLittle to no reinforcing effectsHigh abuse liability nih.govmymatrixx.comastraeatherapeutics.comdrugtargetreview.comsummitpainalliance.comsciencealert.com
Physical DependenceLess than morphineCommon with chronic use nih.govmymatrixx.commdpi.comsummitpainalliance.com
Opioid-Induced HyperalgesiaLess than morphineCan occur with chronic use nih.govmymatrixx.commdpi.com
Tolerance DevelopmentLess than morphine (following repeated administration)Can occur with chronic use nih.govsummitpainalliance.com

Note: This table is a static representation of data discussed in the text and is not interactive.

Conclusion

Antinociceptive and Antiallodynic Effects of this compound

Preclinical evaluations have demonstrated that this compound possesses potent antinociceptive and antiallodynic properties across various pain modalities.

Potent Antinociception in Acute Pain Models

In models of acute pain, systemic administration of this compound has been shown to produce dose-dependent antinociceptive effects. Studies in nonhuman primates using the warm water tail-withdrawal assay (50°C water) revealed a clear dose-response relationship for this compound in increasing the nociceptive threshold. nih.govnih.govnih.gov The minimum effective dose required to achieve full antinociception was determined to be 0.03 mg/kg. nih.gov The analgesic effect at this dose had a duration of approximately 3 hours, with effects subsiding by 6 hours. nih.gov Investigations using receptor antagonists, such as J-113397 (a NOP receptor antagonist) and naltrexone (B1662487) ( a MOP receptor antagonist), indicated that both NOP and MOP receptors contribute to the observed antinociceptive effects of this compound. nih.govnih.gov

Attenuation of Hypersensitivity in Allodynia Models (e.g., Capsaicin-induced Thermal Allodynia)

This compound has also demonstrated efficacy in attenuating hypersensitivity in models of allodynia, a type of pain characterized by an exaggerated response to a stimulus that is normally not painful. In nonhuman primates, systemic administration of this compound produced a dose-dependent inhibitory effect on thermal allodynia induced by capsaicin (B1668287) (using 46°C water). nih.govnih.govglpbio.comcaymanchem.comtargetmol.com Notably, this reduction in capsaicin-induced thermal allodynia was achieved without an increase in scratching activity, a common side effect associated with some opioid agonists. nih.govglpbio.comcaymanchem.comtargetmol.com

Comparative Antinociceptive Potency Against Reference Opioids (e.g., Morphine)

Comparative studies have highlighted the potent antinociceptive effects of this compound relative to traditional opioid analgesics like morphine. Analysis of dose-response curves in nonhuman primates showed that systemic this compound was significantly more potent than morphine. nih.govnih.govnih.govmymatrixx.com The ED50 (effective dose 50%) for this compound was found to be 0.01 mg/kg, whereas the ED50 for morphine was 1 mg/kg. nih.govnih.govnih.gov This indicates that this compound is approximately 100-fold more potent than morphine in producing antinociceptive effects in these preclinical models. nih.govnih.govnih.govmymatrixx.com

Here is a table summarizing the comparative potency:

CompoundED50 (mg/kg)Relative Potency (vs. Morphine)
This compound0.01~100x more potent
Morphine11x

Behavioral Pharmacology of this compound on Reinforcement and Dependence

Beyond its analgesic properties, preclinical research has also focused on the behavioral effects of this compound, particularly concerning its potential for reinforcement and dependence, which are significant concerns with traditional opioids.

Evaluation of Self-Administration Behavior for this compound

Evaluations of the reinforcing strength of this compound have been conducted using drug self-administration assays in nonhuman primates. These studies are crucial for assessing the abuse potential of a compound. Results consistently showed that this compound lacked reinforcing effects. nih.govnih.govglpbio.comcaymanchem.comtargetmol.com When compared to saline, there was no significant difference in the number of self-administrations for this compound, suggesting minimal to no abuse liability. nih.gov

Attenuation of Reinforcing Effects of Traditional Opioids (e.g., Oxycodone)

A significant finding from the behavioral pharmacology studies is the ability of this compound to attenuate the reinforcing effects of traditional opioids, such as oxycodone. In nonhuman primates trained to self-administer oxycodone, pretreatment with this compound effectively reduced oxycodone self-administration. nih.govnih.govglpbio.comcaymanchem.comtargetmol.com This effect appeared to be selective, as this compound did not attenuate the reinforcing effects of food pellets in the same animals. nih.govglpbio.comcaymanchem.comtargetmol.com This selective attenuation of oxycodone reinforcement suggests that this compound holds potential as a therapeutic agent for addressing prescription opioid abuse. nih.gov

Here is a table summarizing the behavioral effects:

CompoundReinforcing Effects (Self-Administration)Attenuation of Oxycodone Reinforcement
This compoundAbsentYes
OxycodonePresent (Dose-dependent)N/A
SalineAbsent (Baseline)N/A

Absence of Opioid-Associated Hyperalgesia

A significant finding in the preclinical characterization of this compound is the observed absence of opioid-associated hyperalgesia. Opioid-induced hyperalgesia, a paradoxical increase in pain sensitivity following opioid exposure, is a known limitation of traditional opioid analgesics like morphine. nih.govnih.govumontpellier.fr

Studies in non-human primates have shown that, unlike morphine, repeated administration of this compound did not cause opioid-induced hyperalgesia. nih.govnih.govresearchgate.netmdpi.comcaymanchem.com For instance, following short-term exposure to morphine, monkeys exhibited decreased tail-withdrawal latencies in a warm water assay, indicative of increased hypersensitivity. nih.gov In contrast, this compound-treated monkeys displayed similar hypersensitivity to capsaicin after repeated administration. nih.gov These results highlight a key difference in the pharmacological profile of this compound compared to conventional mu-opioid agonists regarding the induction of hyperalgesia. nih.gov

The following table summarizes key preclinical efficacy findings related to hyperalgesia in non-human primates:

CompoundEffect on Capsaicin-Induced Hypersensitivity (Repeated Administration)Development of Opioid-Induced Hyperalgesia
MorphineDecreased tail-withdrawal latencies (increased hypersensitivity)Observed
This compoundSimilar hypersensitivityNot observed

Translational Research Models in this compound Studies

Preclinical research on this compound has significantly utilized translational research models to better predict potential effects in humans.

Significance of Non-Human Primate Models for Human Translation

Non-human primate models play a crucial role in the preclinical evaluation of potential analgesic compounds, particularly those targeting opioid and NOP receptor systems. nih.govpatsnap.comlivescience.com These models are considered more translational platforms for assessing the effects of such compounds due to documented neuroanatomic, neurochemical, and neuropharmacological similarities between primates and humans. nih.govpatsnap.comlivescience.com The use of non-human primates helps to bridge the gap between findings in simpler animal models, such as rodents, and the expected responses in humans. nih.govlivescience.com

Cross-Species Pharmacological Profile Comparisons (Rodents vs. Primates)

Studies comparing the pharmacological profiles of NOP- and MOP-targeted compounds, including this compound, have revealed notable differences between rodents and non-human primates. nih.gov These differences underscore the importance of using more translationally relevant models. nih.gov

Structure Activity Relationships Sar and Medicinal Chemistry of At 121 and Analogues

Design Principles for Bifunctional NOP/MOP Ligands

The design of bifunctional NOP/MOP ligands like AT-121 is based on the hypothesis that co-activation of both receptor systems can lead to effective pain relief with a reduced side effect profile compared to MOP-selective agonists. nih.govresearchgate.net NOP receptor activation has been shown to modulate the effects of MOP agonists, including their reinforcing effects. researchgate.netwmpllc.org

Rational Approach for Balanced Efficacy and Affinity

A rational approach is employed to achieve a desirable spectrum of binding affinity and functional efficacy at both NOP and MOP receptors within a single molecule. This involves starting with a chemical scaffold that shows some affinity for the target receptors and then systematically modifying its structure to optimize the binding and functional profile. nih.govresearchgate.net For this compound, researchers began with a NOP ligand library and optimized a new chemical lead (compound 1) that initially had modest NOP affinity and significantly lower MOP affinity. nih.gov Structure-guided SAR optimization, including docking studies, was used to improve binding affinity and bifunctional efficacy. nih.gov The goal is to achieve an appropriate balance of NOP and MOP agonist efficacies, which is considered a key factor for developing analgesics with reduced side effects. nih.gov

Exploration of Diverse Chemical Scaffolds for NOP/MOP Activity

The development of bifunctional NOP/MOP agonists has involved the exploration of diverse chemical scaffolds. This compound itself is derived from a spiro-isoquinolinone NOP ligand scaffold. nih.gov Other research has explored different scaffolds, such as piperidinyl-indolinones, to identify compounds with varying NOP and MOP binding affinities and intrinsic efficacies. nih.govnih.govresearchgate.net These studies aim to understand how structural modifications across different core structures influence activity at both receptors.

Molecular Features Governing NOP and MOP Receptor Selectivity and Efficacy

The molecular features of ligands play a critical role in determining their selectivity and efficacy at NOP and MOP receptors. SAR studies investigate how changes to specific parts of the molecule impact its interaction with these receptors. nih.gov

Influence of Substituents on Receptor Binding and Functional Activity

The influence of substituents on the chemical scaffold is a key aspect of SAR. For the development of this compound, substituting cationic groups onto the isoquinolinone nitrogen of the initial lead compound was hypothesized to improve NOP binding affinity through interactions with anionic amino acids in the NOP receptor's extracellular loop. nih.gov Further optimization involved introducing a larger polar ethylsulfamide group onto the isoquinolinone nitrogen, which significantly increased MOP receptor affinity while maintaining high NOP affinity, leading to the bifunctional profile of this compound. nih.gov This indicates that the ethylsulfamide group is important for high affinity at both receptors. nih.gov SAR analysis focuses on the impact of structural changes, such as chain length, hydrogen bonding capability, and the nature of functional groups, on binding affinity and selectivity. nih.gov

Dual Pharmacophore Elements in Bifunctional Ligand Design

Bifunctional ligand design often involves incorporating elements that can interact with binding sites on both target receptors. While some bifunctional ligands might possess a highly integrated pharmacophore, a planned design process exploring dual pharmacophore elements is crucial for achieving the desired profile. researchgate.netmdpi.com For this compound, the design evolved from a NOP-selective scaffold, with modifications aimed at introducing and optimizing MOP receptor interaction alongside NOP activity. nih.govresearchgate.net This suggests the presence of molecular features that contribute to binding and activation at both receptor types.

Computational and Structural Biology Approaches in this compound SAR Studies

Computational and structural biology approaches have played a significant role in the design and understanding of this compound and its analogues. Structure-guided drug design was utilized from the early stages of this compound development, involving docking studies of lead compounds into active-state NOP receptor homology models. nih.govnih.gov This allowed researchers to visualize potential binding interactions and guide structural modifications to improve affinity and efficacy. Computational structural biology techniques, including molecular dynamics simulations and the use of receptor structures, are valuable tools for understanding ligand-receptor interactions and informing the design of new compounds with desired pharmacological profiles. nih.govunimib.itembl.org Studies comparing the binding and functional profiles of different bifunctional ligands, including this compound, using techniques like GTPγS binding assays and receptor phosphorylation analysis, provide insights into the molecular basis of their activity and side effect profiles. nih.govnih.govresearchgate.net

Here is a table summarizing the binding affinities of this compound:

ReceptorBinding Affinity (Ki)Reference
NOP3.67 nM nih.govmedchemexpress.commedchemexpress.com
MOP16.49 nM nih.govmedchemexpress.commedchemexpress.com
DOP>100 nM nih.gov
KOP>100 nM nih.gov

Functional efficacy studies using assays like GTPγS binding demonstrate that this compound acts as a partial agonist at both NOP and MOP receptors. nih.govnih.gov For example, in GTPγS assays, this compound showed high potency with EC50 values of 35 nM at NOP and 20 nM at MOP, exhibiting partial agonist efficacy relative to reference full agonists like N/OFQ and DAMGO, respectively. nih.gov

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking studies have been employed to investigate the binding interactions of this compound with its target receptors, particularly the MOP and NOP receptors. These computational approaches provide insights into how the ligand fits into the receptor binding sites and the specific amino acid residues involved in key interactions.

One study utilized computational docking methods and structural analysis to examine the interaction of this compound with the μ-opioid receptor, using the PDB ID 5C1M structure model, which represents the active form of μ-OR with a morphine agonist. vt.edu This research aimed to determine if this compound could offer a solution to opioid addiction by blocking pain signals without causing dependence. vt.edu Docking results indicated that this compound formed hydrogen bonds with Lys303. vt.edu This residue is considered essential for a conformational change in the binding cavity, and interaction with it is thought to maximize pain relief. vt.eduvt.edu The proximity of oxygen atoms attached to the sulfur atom in this compound to Lys303 (2.862 Å) suggested the potential for hydrogen bond formation. vt.edu

Interestingly, the docking results for this compound differed from those observed in a previous study involving morphine, heroin, and fentanyl docked into the same 5C1M structure. vt.edu While a prior study suggested potential binding with Tyr326, Asp147, and Tyr148 for opioid ligands, this compound showed no signs of interaction with these specific residues. vt.edu This distinct binding profile, particularly the interaction with Lys303 and the lack of interaction with residues potentially associated with addiction, is hypothesized to contribute to this compound's lower reinforcing effects observed in preclinical studies compared to traditional opioids like oxycodone. nih.govvt.edu

Molecular docking and binding interactions of this compound (compound 5) have also been studied in the active-state NOP receptor structure. These studies noted interactions of the nitrogens of the sulfamide (B24259) group with Glu194 and Glu199 of the EL2 loop of NOP. nih.gov The non-conserved amino acid Gln280 between NOP and opioid receptors did not appear to interact with the ligand. nih.gov

Computational studies on other opioid and NOP receptor ligands, such as chimeric peptides, have also been conducted to investigate the structural determinants underlying their experimental activities and ligand-receptor interactions. mdpi.com These studies highlight the importance of understanding the specific interactions within the binding pocket for designing ligands with desired profiles. acs.org

Identification of Key Molecular Determinants for Biased Signaling

Biased signaling, or functional selectivity, occurs when different ligands binding to the same receptor stabilize distinct receptor conformations, leading to preferential activation of certain intracellular signaling pathways over others. mdpi.comfrontiersin.organnualreviews.orgtandfonline.com For opioid receptors, there is significant interest in developing ligands that bias signaling towards the G protein pathway, which is generally associated with analgesia, and away from the β-arrestin pathway, which has been implicated in some of the undesirable side effects like respiratory depression and tolerance, although the precise roles are still debated. mdpi.comfrontiersin.organnualreviews.orgtandfonline.com

This compound has been characterized as a bifunctional NOP/MOP partial agonist. nih.govcaymanchem.comnih.gov Studies comparing this compound with other mixed MOP/NOP agonists, such as cebranopadol (B606582), have investigated the molecular basis for their differing side effect profiles. nih.govresearchgate.net These studies have examined agonist-induced receptor phosphorylation and G protein signaling profiles. nih.govresearchgate.net

Research indicates that this compound does not promote any detectable MOP receptor phosphorylation. nih.govresearchgate.net In contrast, cebranopadol and other analogues like AT-034 and AT-324 stimulated extensive MOP phosphorylation. nih.govresearchgate.net Furthermore, none of the tested compounds, including this compound, elicited strong NOP phosphorylation, and low NOP receptor phosphorylation correlated with partial agonism in a GIRK-channel assay. nih.govresearchgate.net

These findings suggest a strong correlation between MOP receptor phosphorylation and the side effect profile. nih.govresearchgate.net The absence of detectable MOP phosphorylation induced by this compound is proposed as a key molecular determinant contributing to its favorable profile, which is devoid of typical opioid-related side effects such as respiratory depression, abuse liability, and tolerance in non-human primates. nih.govresearchgate.net This supports the hypothesis that bifunctional MOP/NOP ligands combining low efficacy G protein signaling at both receptors with minimal or no detectable receptor phosphorylation may possess promising therapeutic profiles with reduced adverse effects. nih.gov

The specific ligand-receptor interactions, as explored through molecular docking and functional assays, likely underlie the biased signaling profile of this compound. The distinct binding pose and interactions within the MOP receptor binding site, particularly the interaction with Lys303 and the lack of interaction with other residues, may favor receptor conformations that preferentially activate G protein signaling over β-arrestin recruitment and subsequent phosphorylation events. nih.govresearchgate.netvt.edu Further detailed studies on the conformational changes induced by this compound upon binding to MOP and NOP receptors are needed to fully elucidate the molecular mechanisms of its biased signaling.

Advanced Pharmacological Concepts Relevant to At 121

Biased Agonism and Functional Selectivity in Opioid Receptors

Biased agonism, also referred to as functional selectivity, describes the ability of different ligands binding to the same receptor to preferentially activate distinct intracellular signaling pathways. mdpi.comnih.gov This contrasts with the traditional view of agonists simply activating all downstream signaling cascades equally. In the context of opioid receptors, particularly the MOP receptor, biased agonism is a significant area of research aimed at developing safer analgesics. nih.govfrontiersin.orgfrontiersin.org

Theoretical Frameworks of Ligand-Directed Signaling

The theoretical framework of ligand-directed signaling proposes that ligands stabilize specific receptor conformations upon binding. These distinct conformations then preferentially engage different intracellular signaling partners, such as G proteins or beta-arrestins. mdpi.comacs.org The precise structural changes induced by a ligand determine which downstream pathways are favored. This concept is crucial for understanding how compounds like AT-121, despite activating the MOP receptor, might elicit a different profile of effects compared to traditional MOP agonists like morphine.

Differential Signaling Pathway Activation (G-protein dependent vs. Beta-arrestin recruitment)

Opioid receptors, as G-protein coupled receptors (GPCRs), primarily signal through coupling with inhibitory G proteins (Gi/o). frontiersin.orgmdpi.com This coupling leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase and modulation of ion channels, which are largely associated with the desired analgesic effects. frontiersin.org However, activated GPCRs also recruit beta-arrestin proteins. mdpi.comfrontiersin.orgjneurosci.org Beta-arrestins were initially thought to primarily mediate receptor desensitization and internalization, effectively terminating G-protein signaling. mdpi.comfrontiersin.orgjneurosci.org However, it is now understood that beta-arrestins can also act as scaffolding proteins and initiate distinct signaling pathways, which have been implicated in some of the undesirable side effects of opioids, such as respiratory depression, tolerance, and constipation. nih.govfrontiersin.orgfrontiersin.org

Research indicates that this compound exhibits a favorable signaling profile. Studies examining agonist-induced receptor phosphorylation and G protein signaling profiles of mixed MOP/NOP agonists, including this compound and cebranopadol (B606582), revealed striking differences in MOP phosphorylation. researchgate.netresearchgate.net While cebranopadol stimulated extensive MOP phosphorylation, this compound did not promote any detectable MOP phosphorylation. researchgate.netresearchgate.net Low MOP receptor phosphorylation appears to correlate with a reduced side effect profile. researchgate.netresearchgate.net This suggests that this compound may be biased towards G-protein signaling over beta-arrestin recruitment at the MOP receptor, contributing to its observed separation of analgesic effects from typical opioid liabilities. nih.govresearchgate.netresearchgate.net

Role of NOP Receptor Activation in Modulating MOP Receptor Function

The NOP receptor system, while structurally similar to classical opioid receptors, exhibits distinct pharmacological properties. nih.govunipd.it Activation of NOP receptors has been shown to modulate the effects of MOP receptor agonists. nih.govresearchgate.netnih.govpatsnap.com this compound's bifunctional nature, activating both NOP and MOP receptors, is central to its unique profile. nih.govresearchgate.netnih.gov

Synergistic Antinociceptive Enhancement

Evidence suggests that co-activation of NOP and MOP receptors can lead to synergistic antinociceptive effects. nih.govpatsnap.complos.orgplos.org This means that the combined effect of activating both receptors is greater than the sum of their individual effects. Studies have shown that this compound produces potent antinociceptive effects, which are antagonized by both NOP and MOP receptor antagonists, confirming the involvement of both receptor systems in its analgesic action. nih.govmdpi.com The synergistic interaction between NOP and MOP receptor activation likely contributes to this compound's high potency in producing analgesia compared to traditional MOP agonists like morphine. nih.govwakehealth.edu

Protective Effects Against Opioid-Associated Liabilities

A crucial aspect of this compound's pharmacology is the protective effect mediated by NOP receptor activation against the undesirable effects typically associated with MOP receptor activation. nih.govresearchgate.netnih.govpatsnap.com NOP receptor activation has been shown to attenuate the reinforcing effects of MOP agonists and may play a role in reducing the development of tolerance and physical dependence. nih.govresearchgate.netnih.govpatsnap.com this compound, by activating the NOP receptor alongside the MOP receptor, appears to leverage this modulatory effect. nih.govresearchgate.netnih.gov Preclinical studies in non-human primates have demonstrated that this compound produces potent analgesia without inducing significant respiratory depression, abuse potential, opioid-induced hyperalgesia, or physical dependence, effects commonly seen with traditional MOP agonists. nih.govresearchgate.netwakehealth.edunih.gov This protective effect is thought to be a key advantage of bifunctional NOP/MOP agonists like this compound. nih.govresearchgate.netnih.gov

Comparative Analysis with Other Mixed NOP/Opioid Receptor Agonists

Data comparing the binding affinities and functional efficacies of this compound at NOP and MOP receptors relative to reference agonists are crucial for understanding its profile.

CompoundReceptorBinding Affinity (Ki)Functional Efficacy (EC50)Relative Efficacy
This compoundNOP3.67 nM medchemexpress.com35 nM nih.govPartial Agonist nih.gov
N/OFQNOP--Full Agonist nih.gov
This compoundMOP16.49 nM medchemexpress.com20 nM nih.govPartial Agonist nih.gov
DAMGOMOP--Full Agonist nih.gov

Note: Ki and EC50 values may vary slightly depending on the specific assay conditions and source.

Further research comparing the detailed signaling profiles, including G-protein activation and beta-arrestin recruitment, of this compound and other mixed NOP/opioid agonists with varying efficacy profiles is essential for a comprehensive understanding of the relationship between receptor activation patterns and therapeutic outcomes.

Distinguishing this compound's Partial Agonism from Full Agonists (e.g., Cebranopadol)

The pharmacological activity of a compound at a receptor can be described by its efficacy, which refers to the maximum response a drug can produce once it is bound to the receptor. Full agonists are compounds that can elicit a maximal response from a receptor system. In contrast, partial agonists, even when occupying all available receptors, produce a submaximal response compared to full agonists. patsnap.comderangedphysiology.com

Cebranopadol serves as an example of a mixed NOP/opioid receptor agonist that exhibits full agonism at certain opioid receptor subtypes. Research indicates that cebranopadol acts as a full agonist at human MOP and delta opioid peptide (DOP) receptors, and shows near-full efficacy at human NOP receptors, while being a partial agonist at kappa opioid peptide (KOP) receptors. nih.govtandfonline.comtrispharma.com This contrasts with this compound, which functions as a partial agonist at both MOP and NOP receptors. nih.govnih.govresearchgate.netnih.gov

The difference in intrinsic efficacy between this compound (partial agonist) and full agonists like cebranopadol (at MOP and NOP receptors) is a key distinction in their pharmacological profiles. In a [³⁵S]GTPγS assay, a measure of receptor activation, this compound demonstrated maximal efficacy of 41% at NOP receptors and 14% at MOP receptors, relative to the response elicited by reference full agonists. nih.gov Cebranopadol, on the other hand, shows full efficacy at MOP and DOP receptors and near-full efficacy at NOP receptors in similar assays. tandfonline.comtrispharma.com

This difference in agonism levels is hypothesized to contribute to the distinct in vivo profiles observed. While both this compound and cebranopadol have shown potent antinociceptive effects in preclinical models, the partial agonism of this compound at MOP receptors is thought to be a factor in its observed lack of significant respiratory depression and lower abuse potential compared to full MOP agonists, including potentially cebranopadol. nih.govnih.govnih.govnih.govresearchgate.net Studies in non-human primates have indicated that while cebranopadol can produce reinforcing effects, these were not observed with this compound or other NOP/MOP partial agonists in the same experimental paradigms. nih.govnih.gov

Comparison of Functional Profiles with Other Bifunctional Ligands (e.g., BU08028, BU10038)

This compound belongs to a class of bifunctional ligands that target both MOP and NOP receptors, a strategy aimed at achieving potent analgesia with an improved safety profile. Other notable compounds in this class include BU08028 and BU10038. These compounds also exhibit partial agonist activity at MOP and NOP receptors. nih.govnih.govnih.govopenrepository.comresearchgate.net

While sharing the characteristic of being bifunctional partial agonists at MOP and NOP receptors, this compound, BU08028, and BU10038 demonstrate variations in their receptor binding affinities and relative efficacies at these targets.

Research indicates the following functional profiles:

This compound: Displays high affinity for both NOP and MOP receptors with partial agonistic efficacy at both. nih.govnih.gov In a [³⁵S]GTPγS assay, this compound showed equipotent activation of both receptors, with maximal efficacy values of 41% for NOP and 14% for MOP. nih.gov

BU08028: Binds with reasonable affinity to all opioid receptor subtypes but shows only partial efficacy at NOP and MOP receptors. nih.govresearchgate.net BU08028 has been reported to have approximately 13-fold higher selectivity for the MOP receptor over the NOP receptor in binding assays. nih.gov Its maximal efficacy in a [³⁵S]GTPγS assay was 48% at NOP and 21% at MOP. nih.gov

BU10038: Also a bifunctional MOP/NOP partial agonist. openrepository.comnih.gov BU10038, a naltrexone-derived analog, shows a 14-fold selectivity for MOP over NOP in binding assays, similar to BU08028. nih.govresearchgate.net Its efficacy was reported as 18% at MOP and 34% at NOP. nih.gov

These differences in binding profiles and relative efficacies contribute to their specific functional outcomes. Despite these variations, studies in non-human primates have shown that this compound, BU08028, and BU10038 all exhibit potent antinociceptive effects without inducing significant respiratory depression, reinforcing effects, physical dependence, or tolerance development, unlike traditional full MOP agonists. nih.govnih.govnih.govresearchgate.netopenrepository.comresearchgate.netresearchgate.netnih.govpnas.orgnih.govingentaconnect.compnas.orgpatsnap.comsemanticscholar.org

The balanced partial agonism at both MOP and NOP receptors in these compounds is considered key to their improved safety profiles. The NOP receptor activation is thought to counteract some of the undesirable effects mediated solely by MOP receptor activation. nih.govnih.govnih.govpnas.orgingentaconnect.comnih.govlivescience.comsciencealert.comnih.gov

CompoundReceptor Binding Affinity (Selectivity)Agonist Efficacy (Maximal % in [³⁵S]GTPγS)Functional Profile in NHPs (Antinociception vs. Side Effects)
This compound High affinity for NOP and MOP. nih.govnih.govNOP: 41%, MOP: 14% (equipotent activation) nih.govPotent antinociception; Lacks respiratory depression, reinforcing effects, physical dependence. nih.govnih.govnih.goveurekalert.org
Cebranopadol High affinity for NOP and MOP. tandfonline.comtrispharma.comMOP: Full, DOP: Full, NOP: Near-full, KOP: Partial tandfonline.comtrispharma.comPotent antinociception; Reduced, but not absent, reinforcing effects compared to full MOP agonists. nih.govnih.govnih.gov
BU08028 ~13-fold selective for MOP over NOP. nih.govNOP: 48%, MOP: 21% nih.govPotent antinociception; Lacks reinforcing effects, respiratory depression, physical dependence. nih.govpnas.orgnih.govpnas.org
BU10038 ~14-fold selective for MOP over NOP. nih.govMOP: 18%, NOP: 34% nih.govPotent antinociception; Lacks reinforcing effects, respiratory depression, physical dependence. nih.govopenrepository.comresearchgate.netnih.gov

Note: Data compiled from cited research findings.

Table: Comparison of Functional Profiles

Future Research Directions and Therapeutic Potential of At 121

Further Preclinical Investigation into Diverse Pain Modalities

Future preclinical research on AT-121 should aim to comprehensively evaluate its efficacy across a wider spectrum of pain modalities beyond acute and inflammatory pain models. While studies in non-human primates have shown antinociceptive effects against acute noxious stimuli and attenuated capsaicin-induced allodynia, further investigation into chronic pain states is crucial. nih.gov This includes models of neuropathic pain, such as those induced by nerve injury, and models of inflammatory pain beyond capsaicin (B1668287), potentially involving chemical irritants or tissue damage that mimic conditions like osteoarthritis or chronic low back pain. imrpress.commdpi.com Exploring this compound's effects in these diverse models using various behavioral tests, such as von Frey filament testing for mechanical allodynia or thermal sensitivity tests, would provide a more complete understanding of its analgesic potential. mdpi.com Preclinical studies using rodent models have supported the rationale for developing bifunctional NOP/MOP agonists for various pain modalities. nih.gov

Mechanisms of Action in Mitigating Opioid Use Disorders

The potential of this compound to mitigate opioid use disorders stems from its bifunctional activity as a partial agonist at both MOP and NOP receptors. nih.govnih.govnih.gov Research indicates that while MOP receptor activation is primarily responsible for analgesia, it also mediates the rewarding and addictive effects of traditional opioids. sciencedaily.commymatrixx.comdukecityrecovery.comvt.edu The co-activation of the NOP receptor is believed to counteract some of these unwanted MOP-mediated effects, including the reinforcing properties. nih.govsciencedaily.commymatrixx.comnih.govdukecityrecovery.comnih.gov Future research should delve deeper into the precise molecular and cellular mechanisms underlying this interaction. This could involve detailed studies on receptor binding kinetics, downstream signaling pathways activated by this compound at both receptor types, and how the balance of MOP and NOP activation influences neurobiological circuits associated with reward and addiction. Studies in non-human primates have shown that this compound suppresses the reinforcing effects of oxycodone, similar to the effect observed with buprenorphine. nih.govnih.gov This suggests that this compound's ability to attenuate the abuse liability of prescription opioids warrants further investigation as a potential treatment for opioid abuse. wakehealth.edusciencedaily.comsciencealert.com

Advanced Pharmacokinetic and Pharmacodynamic Modeling for Optimized Therapeutic Profiles

Advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling will be essential for optimizing the therapeutic profile of this compound. accp1.orgnih.govascopubs.orgresearchgate.netplos.org PK studies characterize how the compound is absorbed, distributed, metabolized, and eliminated by the body over time. accp1.orgnih.govplos.org PD studies examine the relationship between drug concentration at the site of action and the resulting pharmacological effect. accp1.orgnih.govascopubs.orgresearchgate.net Integrated PK/PD modeling allows for a quantitative description of the time course of drug effects in response to a given dosage regimen and can help predict outcomes beyond the observed data. accp1.orgnih.govresearchgate.net Future research should focus on developing sophisticated mechanism-based PK/PD models for this compound. researchgate.netplos.org This involves characterizing the binding kinetics and functional activity of this compound at both MOP and NOP receptors and integrating this information with in vivo PK data from preclinical studies. Such models can help predict optimal dosing strategies, routes of administration, and potential drug interactions, paving the way for more efficient translation to clinical studies. accp1.orgascopubs.org

Long-Term Preclinical Studies on Sustained Efficacy and Receptor Adaptations

While initial preclinical studies have demonstrated promising results with this compound, long-term studies are necessary to assess sustained efficacy and potential receptor adaptations that might occur with prolonged administration. nih.govresearchgate.net Chronic use of traditional opioids can lead to tolerance, where increasing doses are required to achieve the same level of pain relief, and physical dependence. nih.govsciencedaily.commymatrixx.com Future preclinical research should investigate whether this compound maintains its analgesic potency over extended treatment periods and if it induces tolerance or physical dependence. Studies in non-human primates indicated that this compound produced less opioid-induced hyperalgesia, physical dependence, or tolerance compared to morphine following repeated administration. nih.gov Further research is needed to fully understand the long-term effects of this compound on MOP and NOP receptor function and expression, as well as potential adaptations in downstream signaling pathways and neurobiological circuits involved in pain and reward. explorationpub.comescholarship.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.